molecular formula C8H14N2O B3232620 3-Amino-1-cyclopropylpiperidin-2-one CAS No. 1343652-40-3

3-Amino-1-cyclopropylpiperidin-2-one

Cat. No.: B3232620
CAS No.: 1343652-40-3
M. Wt: 154.21
InChI Key: ZYUGBLNFQSQSEU-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpiperidin-2-one: is a compound that belongs to the class of piperidones It is characterized by a piperidine ring with an amino group at the 3-position and a cyclopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of α-amino acids. Another method includes the hydrogenation of 3-aminopyridine. Additionally, Curtius and Hofmann rearrangements are also employed in the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, utilizing enzyme cascades to achieve high enantiopurity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-Amino-1-cyclopropylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a Bronsted base, accepting a hydron from a donor. This interaction can influence various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-cyclopropylpiperidin-2-one is unique due to the presence of the cyclopropyl group at the 1-position, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidones and contributes to its specific reactivity and applications.

Properties

IUPAC Name

3-amino-1-cyclopropylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h6-7H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUGBLNFQSQSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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